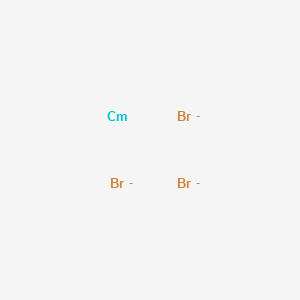
Diethyl 2-chloroazulene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-chloroazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in organic chemistry due to their interesting electronic and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-chloroazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with chlorinating agents. For example, the compound can be prepared by reacting diethyl azulene-1,3-dicarboxylate with thionyl chloride (SOCl₂) under reflux conditions . Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Diethyl 2-chloroazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alkyl lithium reagents, resulting in the formation of alkyl-substituted azulene derivatives.
Oxidation: The compound can be oxidized using reagents like p-chloranil to form oxidized azulene derivatives.
Addition Reactions: It can react with Grignard reagents to form addition products at specific positions on the azulene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl lithium reagents (e.g., methyl lithium, ethyl lithium) in ether solvents.
Oxidation: p-Chloranil under reflux conditions .Addition Reactions: Grignard reagents (e.g., phenylmagnesium bromide) in ether solvents.
Major Products
Nucleophilic Substitution: Alkyl-substituted azulene derivatives.
Oxidation: Oxidized azulene derivatives.
Addition Reactions: Substituted azulene derivatives at specific positions.
科学研究应用
Diethyl 2-chloroazulene-1,3-dicarboxylate has been studied for various scientific research applications:
Organic Synthesis:
Medicinal Chemistry: Azulene derivatives have been explored for their anti-inflammatory and antimicrobial properties.
Materials Science: The unique electronic properties of azulene derivatives make them candidates for organic electronic materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of diethyl 2-chloroazulene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions. The conjugated system of the azulene ring allows for various addition and oxidation reactions, which can modify the electronic properties of the compound .
相似化合物的比较
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the chlorine atom at the 2-position, making it less reactive towards nucleophiles.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group instead of a chlorine atom, leading to different reactivity patterns.
Diethyl 2-bromoazulene-1,3-dicarboxylate: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and selectivity of reactions.
Uniqueness
Diethyl 2-chloroazulene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles and allows for the synthesis of a wide range of substituted azulene derivatives. This makes it a valuable intermediate in organic synthesis and materials science .
属性
CAS 编号 |
36044-40-3 |
|---|---|
分子式 |
C16H15ClO4 |
分子量 |
306.74 g/mol |
IUPAC 名称 |
diethyl 2-chloroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15ClO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChI 键 |
SYHKOSYNMHYLPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


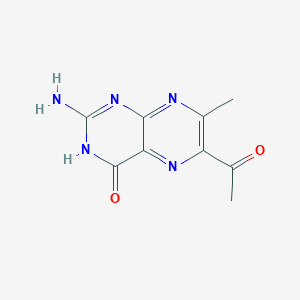
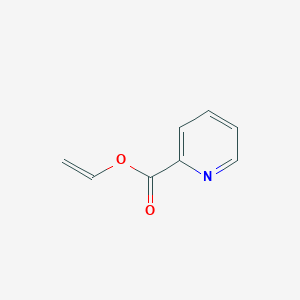
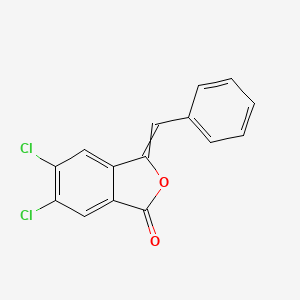
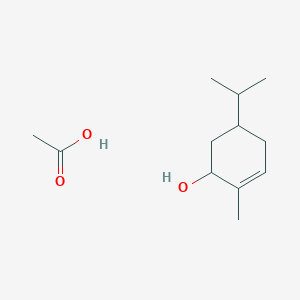
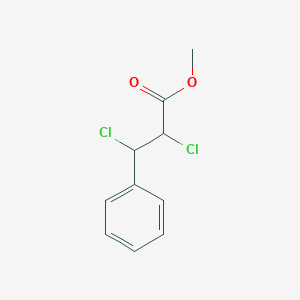
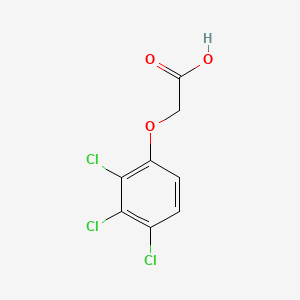

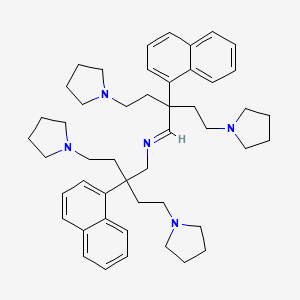
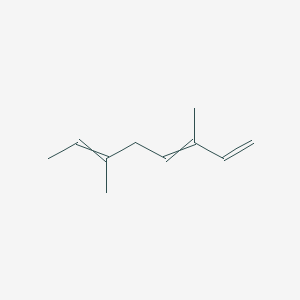
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

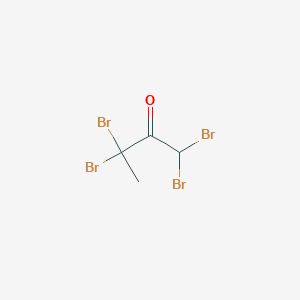
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
